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molecular formula C11H12N2O2 B8353569 N-(1-Formyl-1,2,3,4-tetrahydro-3-quinolyl)formamide

N-(1-Formyl-1,2,3,4-tetrahydro-3-quinolyl)formamide

Cat. No. B8353569
M. Wt: 204.22 g/mol
InChI Key: BJIZTUHBGBPMLE-UHFFFAOYSA-N
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Patent
US05273975

Procedure details

Bromine (10.2 g, 0.064 mol) was added to a stirred solution of N-(1-formyl-1,2,3,4-tetrahydro-3-quinolyl)formamide (14.0 g, 0.065 mol) in acetic acid (70 mL) containing anhydrous sodium acetate (10.2 g, 0.12 mol). The solution was stirred for 30 minutes and water (500 mL) was added. The precipitate was filtered off and air dried to give 15.8 g (86%) of N-(1-formyl-6-bromo-1,2,3,4-tetrahydro-3-quinolyl)formamide, mp 174°-178° C. A sample was recrystallized from ethanol for analysis; mp 178°-181° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH:3]([N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH:7]([NH:15][CH:16]=[O:17])[CH2:6]1)=[O:4].C([O-])(=O)C.[Na+].O>C(O)(=O)C>[CH:3]([N:5]1[C:14]2[C:9](=[CH:10][C:11]([Br:1])=[CH:12][CH:13]=2)[CH2:8][CH:7]([NH:15][CH:16]=[O:17])[CH2:6]1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
14 g
Type
reactant
Smiles
C(=O)N1CC(CC2=CC=CC=C12)NC=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)N1CC(CC2=CC(=CC=C12)Br)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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